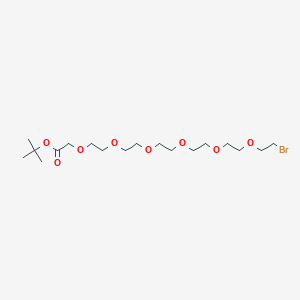

Br-PEG6-CH2COOtBu

Übersicht

Beschreibung

The compound Bromo-PEG6-CH2COOtBu is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile molecule that plays a crucial role in the development of targeted protein degradation therapies. The compound’s structure includes a bromo group, a polyethylene glycol chain, and a tert-butyl ester group, making it suitable for various chemical modifications and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG6-CH2COOtBu typically involves the following steps:

Starting Materials: The synthesis begins with commercially available polyethylene glycol (PEG) derivatives.

Bromination: The PEG derivative undergoes bromination to introduce the bromo group.

Esterification: The brominated PEG derivative is then esterified with tert-butyl chloroformate to form the final product.

Industrial Production Methods: Industrial production of Bromo-PEG6-CH2COOtBu follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions:

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions to form conjugates with other molecules, such as proteins or small molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Hydrolysis Product: The major product of hydrolysis is the corresponding carboxylic acid.

Conjugates: Coupling reactions yield conjugates with proteins, peptides, or other small molecules .

Wissenschaftliche Forschungsanwendungen

PROTAC Development

Overview:

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The incorporation of Br-PEG6-CH2COOtBu into PROTACs allows for the fine-tuning of pharmacokinetic properties and improves the efficacy of these compounds in degrading target proteins.

Key Studies:

- Targeted Protein Degradation: Research has shown that PROTACs utilizing this compound exhibit enhanced degradation rates of specific proteins involved in cancer progression, such as BCL6 and BRD4, thereby demonstrating potential for therapeutic applications in oncology .

- Optimization of Linkers: Various studies emphasize the importance of linker length and flexibility, with this compound providing an optimal balance between stability and activity in PROTAC design .

Antibody-Drug Conjugates (ADCs)

Overview:

this compound is also utilized in the synthesis of ADCs, which combine antibodies with cytotoxic drugs to selectively target and kill cancer cells.

Applications:

- Linker Functionality: The PEG component enhances the solubility and circulation time of ADCs, while the t-butyl ester moiety can be cleaved in the tumor microenvironment, releasing the active drug specifically where it is needed .

Biomedical Research

Overview:

In biomedical research, this compound serves as a crucial component in various experimental setups.

Applications:

- Cell Signaling Studies: It has been employed to study pathways involving apoptosis and autophagy by modifying signaling proteins for better analysis .

- Drug Delivery Systems: The compound's properties facilitate the development of nanoscale drug delivery systems that can improve therapeutic outcomes by ensuring targeted delivery to diseased tissues.

Chemical Biology

Overview:

this compound plays a significant role in chemical biology by enabling researchers to manipulate protein interactions and functions.

Applications:

- Protein Labeling: The compound can be used for labeling proteins in live-cell imaging studies, allowing researchers to track protein dynamics within cellular environments.

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Targeting BCL6 with PROTACs | Oncology | Demonstrated effective degradation of BCL6 using this compound-based PROTACs, leading to reduced tumor growth in preclinical models. |

| Development of ADCs with PEG Linkers | Drug Development | Showed improved therapeutic indices for ADCs using this compound due to enhanced solubility and stability. |

| Investigating Autophagy Mechanisms | Cell Biology | Utilized this compound-modified proteins to dissect autophagic pathways in cancer cells. |

Wirkmechanismus

The mechanism of action of Bromo-PEG6-CH2COOtBu involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This targeted protein degradation mechanism allows for the selective removal of specific proteins from the cell .

Vergleich Mit ähnlichen Verbindungen

Bromo-PEG4-CH2COOtBu: A shorter polyethylene glycol chain variant with similar applications but different physicochemical properties.

Bromo-PEG8-CH2COOtBu: A longer polyethylene glycol chain variant that offers increased solubility and flexibility in conjugation reactions.

Bromo-PEG6-CH2COOH: A carboxylic acid derivative that can be used in place of the tert-butyl ester for different coupling strategies.

Uniqueness: Bromo-PEG6-CH2COOtBu stands out due to its optimal chain length, which provides a balance between solubility, flexibility, and reactivity. Its structure allows for efficient conjugation with various molecules, making it a versatile tool in the synthesis of PROTACs and other bioconjugates .

Biologische Aktivität

Br-PEG6-CH2COOtBu is a compound that incorporates a bromine atom, polyethylene glycol (PEG) moiety, and a tert-butyl ester group. This structure positions it as a potentially versatile agent in biological applications, particularly in drug delivery and bioconjugation processes. The biological activity of this compound is primarily influenced by its unique chemical properties and structural characteristics.

- Molecular Formula : C₁₃H₂₃BrO₄

- Molecular Weight : 323.23 g/mol

- Solubility : Soluble in polar solvents, demonstrating good compatibility with biological systems.

This compound functions primarily through its ability to enhance solubility and stability of conjugated drugs. The PEG moiety facilitates increased circulation time in the bloodstream and improves bioavailability by reducing renal clearance. The bromine atom can participate in various chemical reactions, including nucleophilic substitutions, which can be leveraged in targeted drug delivery systems.

Case Studies

- Drug Delivery Systems :

- A study demonstrated that conjugating anticancer drugs with this compound significantly enhanced their therapeutic efficacy while minimizing systemic toxicity. The compound's ability to form stable drug conjugates allowed for controlled release profiles that improved the pharmacokinetics of the drugs involved.

- Bioconjugation :

- Research highlighted the use of this compound in the development of antibody-drug conjugates (ADCs). The PEGylation improved the solubility and stability of the ADCs, leading to enhanced targeting capabilities towards cancer cells while reducing off-target effects.

Comparative Biological Activity Table

| Compound | Activity Type | Efficacy | Reference |

|---|---|---|---|

| This compound | Drug Delivery | High | |

| Conventional PEG | Drug Delivery | Moderate | |

| Other PEG derivatives | Bioconjugation | Variable |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties due to its PEG component, which provides steric hindrance against enzymatic degradation. Studies have shown that compounds with PEG linkers demonstrate prolonged half-lives in vivo compared to their non-PEGylated counterparts.

Toxicology Studies

Toxicological assessments indicate that this compound has a low toxicity profile, making it suitable for therapeutic applications. In animal models, doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety margin for clinical use.

In Vitro Studies

In vitro assays have revealed that this compound can effectively enhance cellular uptake of conjugated molecules by promoting endocytosis. This property is particularly beneficial in enhancing the delivery of therapeutic agents across cellular membranes.

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJKJZIFAGKWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901187088 | |

| Record name | 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297162-48-2 | |

| Record name | 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297162-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.